5,7-Dimethoxy-2-[4-(trifluoromethyl)phenyl]-4H-1-benzopyran-4-one
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Overview
Description
5,7-Dimethoxy-2-[4-(trifluoromethyl)phenyl]-4H-1-benzopyran-4-one is a synthetic organic compound known for its unique chemical structure and properties. It belongs to the class of benzopyran derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethoxy-2-[4-(trifluoromethyl)phenyl]-4H-1-benzopyran-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 5,7-dimethoxy-4H-1-benzopyran-4-one with 4-(trifluoromethyl)benzaldehyde in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethoxy-2-[4-(trifluoromethyl)phenyl]-4H-1-benzopyran-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
5,7-Dimethoxy-2-[4-(trifluoromethyl)phenyl]-4H-1-benzopyran-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,7-Dimethoxy-2-[4-(trifluoromethyl)phenyl]-4H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 5,7-Dimethoxy-2-phenyl-4-(trifluoromethyl)quinoline
- 5,7-Dimethoxy-2-(2-thienyl)-4-(trifluoromethyl)quinoline
- 5,7-Dimethoxy-2-(2-naphthyl)-4-(trifluoromethyl)quinoline
Uniqueness
5,7-Dimethoxy-2-[4-(trifluoromethyl)phenyl]-4H-1-benzopyran-4-one is unique due to its specific substitution pattern and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
616226-15-4 |
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Molecular Formula |
C18H13F3O4 |
Molecular Weight |
350.3 g/mol |
IUPAC Name |
5,7-dimethoxy-2-[4-(trifluoromethyl)phenyl]chromen-4-one |
InChI |
InChI=1S/C18H13F3O4/c1-23-12-7-15(24-2)17-13(22)9-14(25-16(17)8-12)10-3-5-11(6-4-10)18(19,20)21/h3-9H,1-2H3 |
InChI Key |
UYURAAOAUGCAHT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)C(=O)C=C(O2)C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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